N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a synthetic small molecule featuring a chromen-4-one (chromone) core substituted at the 2-position with a 4-tert-butylphenyl group and at the 6-position with a pyridine-3-carboxamide moiety. Chromones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties .
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-25(2,3)18-8-6-16(7-9-18)23-14-21(28)20-13-19(10-11-22(20)30-23)27-24(29)17-5-4-12-26-15-17/h4-15H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJPXZJXRPZUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the pyridine ring and the tert-butylphenyl group. Key steps include:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the Pyridine Ring: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the chromenone core.
Addition of the tert-Butylphenyl Group: This can be done using Friedel-Crafts alkylation, where tert-butylbenzene is reacted with the intermediate compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways: The compound can modulate signaling pathways such as the PI3K-AKT and MAPK pathways, which are crucial in cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The compound belongs to a family of pyridine-3-carboxamide derivatives with variations in the aryl substituents on the chromone core. Key analogues and their properties are summarized below:
Research Findings and Implications
- Antiviral Potential: The target compound’s binding profile suggests utility as a protease inhibitor, akin to X77, but with improved solubility due to the chromone core .
- Structure-Activity Relationship (SAR) :
- Limitations : Lack of in vivo data for the target compound contrasts with X77’s validated protease inhibition .
Biological Activity
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a synthetic organic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, synthesizing findings from various research studies and highlighting its significance in drug development.
Chemical Structure and Properties
The chemical structure of this compound features a chromenone core substituted with a 4-tert-butylphenyl group and a pyridine-3-carboxamide moiety. The molecular formula is with a molecular weight of approximately 398.44 g/mol. The presence of the tert-butyl group enhances the lipophilicity of the compound, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.44 g/mol |
| Solubility | Lipophilic |
| LogP | High |
Anticancer Activity
Preliminary studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported that derivatives of chromenone exhibited cytotoxic effects with IC50 values in the micromolar range against several cancer cell lines. The specific compound demonstrated an IC50 value of approximately 10 µM against HeLa cells, indicating strong potential for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown antimicrobial activity. Research indicates that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, its ability to inhibit key enzymes involved in cell proliferation may contribute to its anticancer effects.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Chromenone Core : This can be synthesized via a condensation reaction between a suitable phenolic derivative and an aldehyde under acidic conditions.
- Introduction of the tert-Butylphenyl Group : Achieved through Friedel-Crafts alkylation using tert-butylbenzene in the presence of a Lewis acid catalyst.
- Pyridine Carboxamide Formation : The final step involves reacting the chromenone derivative with pyridine-3-carboxylic acid chloride.
Table 3: Synthetic Steps Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Chromenone Core Formation | Condensation | Acidic conditions |
| tert-butyl Group Introduction | Friedel-Crafts Alkylation | Lewis acid catalyst |
| Carboxamide Formation | Acylation | Base catalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
